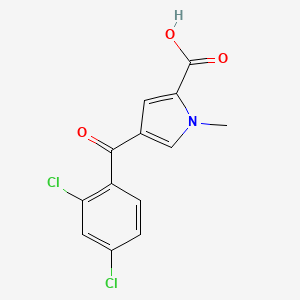

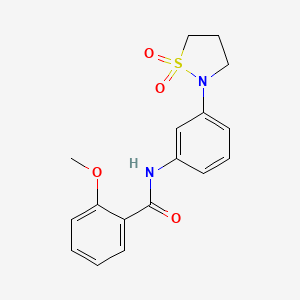

![molecular formula C25H19N3O7 B3017685 [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate CAS No. 522604-08-6](/img/structure/B3017685.png)

[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that appears to be related to a family of compounds with various substituents on the phenyl ring. While the specific compound is not directly studied in the provided papers, similar structures have been synthesized and analyzed, which can give insights into the properties and behaviors of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of a central conjugated system, followed by the introduction of various substituents such as methoxy, nitro, and cyano groups. For instance, a novel curcumin ester with a similar structure was synthesized and characterized in one of the studies . The synthesis process is likely to involve careful control of reaction conditions to ensure the correct configuration of double bonds and the proper placement of substituents.

Molecular Structure Analysis

Molecular structure analysis of related compounds has been performed using techniques such as FT-IR, NMR, mass spectrometry, and UV-visible spectroscopy . These techniques provide detailed information about the functional groups present, the molecular geometry, and the electronic structure of the molecules. X-ray diffraction studies have also been used to determine the crystal structure of similar mesogenic compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures can be inferred from their functional groups. The presence of a cyano group can lead to nucleophilic addition reactions, while nitro groups are typically electron-withdrawing and can influence the reactivity of the molecule towards reduction or other electron-rich species . The ester linkage in the compound may also be susceptible to hydrolysis under certain conditions.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as mesomorphic and dielectric properties, have been studied, indicating that some of these compounds exhibit thermotropic nematic mesomorphism . The presence of polar substituents like cyano and nitro groups can significantly affect the optical parameters of these compounds, as seen in studies of their refractive indices and molecular order parameters . The electronic properties, including frontier orbitals and band gap energies, have been calculated using theoretical methods, which can provide insights into the optical and electronic behavior of the compound .

Scientific Research Applications

Molecular Interaction and Solubility Studies

Studies on solubility and molecular interactions in solvents are crucial for understanding the behavior of complex compounds. For example, the Abraham model correlations for solute transfer into solvents like 2-ethoxyethanol from water and the gas phase provide essential insights into solute-solvent interactions, which are critical for pharmaceutical formulation and chemical reaction design (Hart et al., 2015).

Sensor Applications

Compounds with nitroanilino and methoxyphenyl groups have been utilized in the development of sensors. For instance, substituted 2-Aminobenzothiazoles with similar structures have shown efficacy as selective sensors for cyanide detection in aqueous media, highlighting the potential for environmental monitoring and safety applications (Elsafy et al., 2018).

Antimicrobial and Antitumor Activities

Derivatives of compounds with methoxybenzoate and nitroanilino groups, such as those isolated from marine endophytic fungi, have demonstrated moderate antimicrobial and antitumor activities. This suggests potential applications in discovering new drugs and therapeutic agents (Xia et al., 2011).

Liquid Crystalline Properties

The study of liquid crystalline properties of compounds with cyano or methoxy groups is significant for materials science, especially in the development of displays and optical devices. Research on biphenyl esters with these functional groups has contributed to understanding the effects of molecular structure on liquid crystalline behavior (Oki & Hori, 1998).

Chemical Synthesis and Reactions

The compound's structural components suggest utility in synthetic organic chemistry, such as in the synthesis of complex molecules through multi-component reactions or as intermediates in the production of materials with specific functional properties. For example, oxidative reactions involving nitro compounds have been explored for synthesizing esters from aldehydes, indicating the versatility of these structures in facilitating diverse chemical transformations (Castells et al., 1982).

properties

IUPAC Name |

[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O7/c1-33-21-10-4-17(5-11-21)25(30)35-22-12-3-16(14-23(22)34-2)13-18(15-26)24(29)27-19-6-8-20(9-7-19)28(31)32/h3-14H,1-2H3,(H,27,29)/b18-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQCRTZNAKVYHS-QGOAFFKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

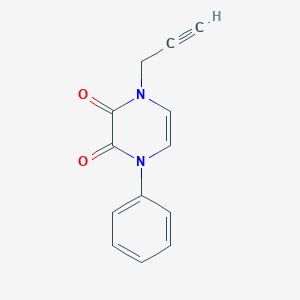

![5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3017605.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)

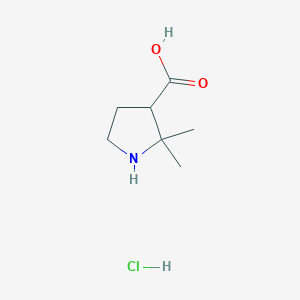

![2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B3017607.png)

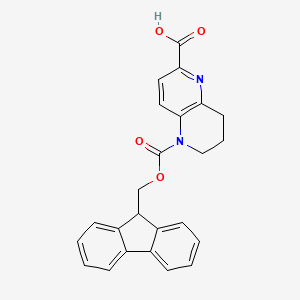

![1,4-Dihydropyrido[3,4-b]pyrazine](/img/structure/B3017608.png)

![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3017613.png)

![1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B3017619.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide](/img/structure/B3017620.png)